molecular formula C14H16F6O3 B13353600 4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone

4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone

Cat. No.: B13353600
M. Wt: 346.26 g/mol
InChI Key: SXXAGMRKHAMBDV-UHFFFAOYSA-N
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Description

4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone is a chemical compound characterized by its unique structure, which includes a six-membered cyclohexanone ring substituted with tert-butyl and trifluoroacetyl groups. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone typically involves multiple steps, starting with the preparation of the cyclohexanone ring followed by the introduction of tert-butyl and trifluoroacetyl groups. Common synthetic routes include:

    Cyclohexanone Formation: The initial step involves the formation of the cyclohexanone ring, which can be achieved through various organic synthesis methods.

    Substitution Reactions: The tert-butyl group is introduced via a substitution reaction, often using tert-butyl chloride in the presence of a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or diagnostic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoroacetyl groups are particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of tert-butyl and trifluoroacetyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16F6O3

Molecular Weight

346.26 g/mol

IUPAC Name

4-tert-butyl-2,6-bis(2,2,2-trifluoroacetyl)cyclohexan-1-one

InChI

InChI=1S/C14H16F6O3/c1-12(2,3)6-4-7(10(22)13(15,16)17)9(21)8(5-6)11(23)14(18,19)20/h6-8H,4-5H2,1-3H3

InChI Key

SXXAGMRKHAMBDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(C(=O)C(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

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